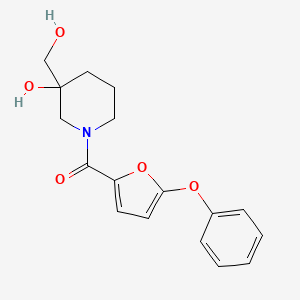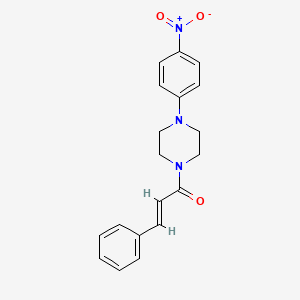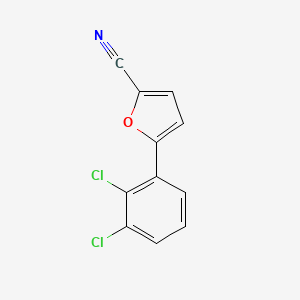
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol, also known as HPP, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and biotechnology. HPP is a derivative of furan, a heterocyclic organic compound, and piperidine, a cyclic amine. In
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which play a role in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and oxidative stress. This compound has also been shown to improve cognitive function and memory, and to have neuroprotective effects. This compound has been shown to modulate the expression of various genes involved in inflammation and tumor growth, and to regulate the activity of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and modify for specific applications. However, this compound has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol, including the development of new drugs based on this compound, the exploration of this compound's potential use in the treatment of neurodegenerative diseases, and the investigation of this compound's mechanism of action and potential side effects. Other future directions include the modification of this compound's structure for specific applications, and the development of new methods for synthesizing and purifying this compound.
Métodos De Síntesis
The synthesis of 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol involves the reaction of 5-phenoxy-2-furoic acid with 3-aminomethylpiperidine in the presence of a catalyst such as triethylamine. The resulting product is then treated with formaldehyde to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been explored to modify the structure of this compound for specific applications.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol has been the subject of scientific research for its potential applications in medicine and biotechnology. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its ability to improve cognitive function and memory.
Propiedades
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-(5-phenoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-12-17(21)9-4-10-18(11-17)16(20)14-7-8-15(23-14)22-13-5-2-1-3-6-13/h1-3,5-8,19,21H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGXJHBZZZCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)

![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)


![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
